2-Amino-2-ethyl-N-methyl-butyramide
Description
2-Amino-2-ethyl-N-methyl-butyramide (hypothetical structure inferred from nomenclature) is a branched amide derivative featuring an amino group at the 2-position of the butyramide backbone, an ethyl substituent on the same carbon, and an N-methyl group.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-2-ethyl-N-methylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-7(8,5-2)6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) |
InChI Key |
XMUOIJNBOSCZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound (hypothetical) lacks the aromatic and heterocyclic substituents seen in the Parchem analogs (e.g., cyano-benzyl groups in ), likely resulting in lower molecular weight and reduced steric hindrance compared to these derivatives. The presence of an N-methyl group (vs. N,N-dimethyl or N-ethyl in analogs) may influence hydrogen-bonding capacity and solubility .
Physicochemical Properties: Molecular weight differences (143–283 g/mol) correlate with substituent complexity. For instance, 2-ethyl-N,N-dimethylbutyramide (143.23 g/mol) is smaller and less polar than the cyano-benzyl derivatives (>270 g/mol) . Chiral analogs like (S)-2-Amino-N-(2-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide exhibit stereochemical specificity, which is absent in the simpler dimethyl/ethylamino derivatives .
Safety and Handling: 2-(Ethylamino)-N,N-dimethylbutyramide is classified under GHS guidelines, requiring specific inhalation precautions .
Research and Application Insights
While direct research findings on this compound are unavailable in the evidence, inferences can be drawn from analogs:
- Dimethyl/Ethylamino Derivatives: Simpler analogs like 2-ethyl-N,N-dimethylbutyramide may serve as intermediates in organic synthesis due to their stability and moderate reactivity .
- Cyano-Benzyl Derivatives: The Parchem compounds (e.g., ) are structurally akin to bioactive molecules, with cyano and benzyl groups often linked to receptor-binding activity in pharmaceuticals.
Notes
- Synthesis Challenges: The N-methyl substitution in the target compound may require tailored synthetic routes compared to N,N-dimethyl or N-ethyl analogs, where steric effects are less pronounced.
- Safety Considerations : Handling protocols for simpler analogs (e.g., inhalation precautions for 84803-61-2 ) should inform safety practices for the target compound.
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